![molecular formula C19H21N3O2S2 B2466948 4-((4-metilbenzo[d]tiazol-2-il)oxi)-N-(tiofen-2-ilmetil)piperidin-1-carboxamida CAS No. 1324172-28-2](/img/structure/B2466948.png)
4-((4-metilbenzo[d]tiazol-2-il)oxi)-N-(tiofen-2-ilmetil)piperidin-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
BenchChem offers high-quality 4-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes plaguicidas
El compuesto ha sido investigado por sus propiedades plaguicidas. En un estudio realizado por Shang et al. (2022), se sintetizó una serie de nuevos derivados de β-naftol que contienen benzotiazolilamino y varios grupos heteroarílicos mediante la reacción de Betti . Estos compuestos demostraron un potencial insecticida favorable, particularmente contra la oruga militar del maíz y la polilla del repollo. Cabe destacar que los compuestos 8b, 8f, 8g, 8j, 8k, 8n y 8o mostraron una letalidad significativa contra la polilla del repollo. Una mayor exploración de estas estructuras podría conducir a nuevos agentes insecticidas.
Actividad antimicrobiana
Si bien son escasos los estudios específicos sobre la actividad antimicrobiana de este compuesto, sus características estructurales sugieren un potencial. Los derivados de benzotiazol se han explorado por sus propiedades antibacterianas y antifúngicas . La investigación de sus efectos contra varios patógenos podría arrojar información valiosa.
Propiedades fotofísicas
Aunque no están directamente relacionadas con las aplicaciones, comprender las propiedades fotofísicas de este compuesto (por ejemplo, la fluorescencia dual) podría guiar su uso en sensores, imagenología o dispositivos optoelectrónicos .
Propiedades
IUPAC Name |
4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-13-4-2-6-16-17(13)21-19(26-16)24-14-7-9-22(10-8-14)18(23)20-12-15-5-3-11-25-15/h2-6,11,14H,7-10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJZQRBAISKPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(propan-2-yl)benzenesulfonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2466868.png)
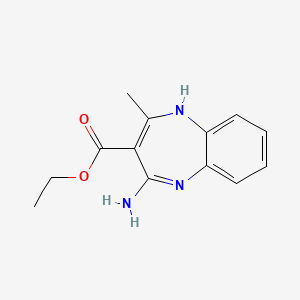
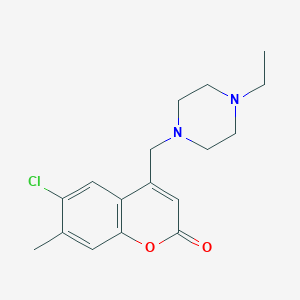


![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2466875.png)
![N-[(oxolan-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2466876.png)
![4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2466877.png)
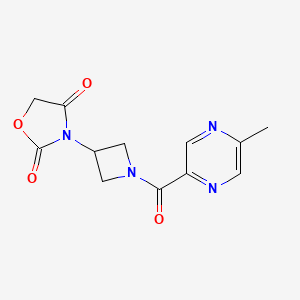
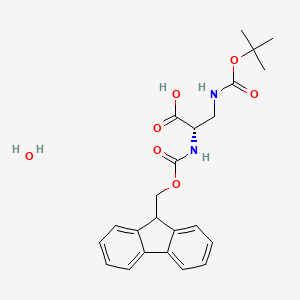
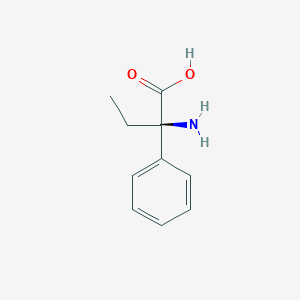

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466887.png)
